molecular formula C13H14N4 B6441268 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine CAS No. 2640969-68-0

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine

Cat. No. B6441268
CAS RN: 2640969-68-0
M. Wt: 226.28 g/mol
InChI Key: PIRUPQVWKSSIPP-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine (2-Azep-5-mep) is an organic compound belonging to the azetidine family. It is a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. This compound has been studied extensively over the years due to its potential applications in the field of synthetic chemistry, medicinal chemistry, and drug discovery.

Scientific Research Applications

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been studied extensively for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. It has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, antifungal agents, and anticancer agents. Furthermore, 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperazines, and azetidines.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed that this compound has a direct effect on the activity of certain enzymes involved in the biosynthesis of proteins. It is also believed to have an effect on the activity of certain receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been shown to have an effect on the activity of certain enzymes involved in the biosynthesis of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine in laboratory experiments is its low cost and availability. This compound is relatively easy to synthesize and is widely available in the market. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine in laboratory experiments is its lack of specificity. This compound has been shown to have a broad spectrum of activity, which can make it difficult to target specific biological processes.

Future Directions

Future research should focus on further exploring the mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine and its potential therapeutic applications. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, further research should be conducted to develop more specific and targeted compounds based on 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine. Finally, further research should be conducted to explore the potential applications of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine in the fields of synthetic chemistry and drug discovery.

Synthesis Methods

The synthesis of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine can be accomplished via a three-step process. The first step involves the reaction of an aldehyde and a primary amine to form an imine. This imine is then reacted with an acid to form an amide. Finally, the amide is heated to form the desired 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine.

properties

IUPAC Name

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-10-5-11(7-14-6-10)12-8-15-13(16-9-12)17-3-2-4-17/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRUPQVWKSSIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(N=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine

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